Dicentracin precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FFHHIFRGIVHVGKSIHKLVTG |
Origin of Product |
United States |
Genetic and Molecular Determinants of Dicentracin Precursor
Gene Identification and Characterization
The initial identification and subsequent characterization of the gene encoding the dicentracin precursor have provided foundational insights into its structure and evolutionary context.
The gene for the this compound was first identified through the isolation of its complementary DNA (cDNA) from the head kidney leukocytes of the European sea bass (Dicentrarchus labrax). nih.gov Researchers utilized Polymerase Chain Reaction (PCR) with primers specifically designed from the conserved domains of moronecidin, a related antimicrobial peptide. nih.gov This targeted approach led to the successful isolation of a 483-base pair (bp) cDNA sequence. nih.gov
Sequence analysis of this cDNA revealed that it encodes a precursor protein of 79 amino acids. nih.gov This precursor has a defined structure consisting of three distinct regions:
A 22-amino acid signal peptide at the N-terminus. nih.gov
The 22-amino acid mature dicentracin peptide. nih.gov
A 35-amino acid C-terminal extension. nih.gov
This structural organization is characteristic of many antimicrobial peptides, where a precursor molecule is synthesized and subsequently processed to release the active peptide.
While specific studies detailing the exon-intron architecture of the dicentracin gene itself are not extensively documented, analysis of other fish antimicrobial peptide genes provides a likely model. For instance, genomic analysis of Nk-lysin (Nkl) genes in rainbow trout, another family of antimicrobial peptides, revealed a structure composed of five exons and four introns for some gene members, and four exons and three introns for others. researchgate.net Similarly, fish β-defensin genes typically possess three exons and two introns. mdpi.com This contrasts with human β-defensin genes, which contain only two exons and one intron. mdpi.com This common genomic organization, where coding exons are separated by non-coding introns, is a conserved feature in the evolution of such genes and is fundamental to their regulation and the potential for generating diversity through mechanisms like alternative splicing. nih.govuva.es
Gene bank analysis confirms that the this compound cDNA belongs to the moronecidin family of antimicrobial peptides. nih.gov Comparative sequence alignment with moronecidin from the white bass (Morone chrysops) shows a high degree of conservation. The this compound exhibits only three amino acid substitutions when compared to the moronecidin sequence. nih.gov Crucially, these substitutions occur within the precursor region, while the sequence of the mature 22-amino acid peptide is identical, indicating strong selective pressure to conserve the functional portion of the molecule. nih.gov This evolutionary conservation highlights its important, conserved role in the immune defense of these fish species. nih.gov
Transcriptional Regulation and Expression Dynamics
The expression of the dicentracin gene is not static; it is regulated basally across different tissues and can be significantly modulated in response to external stimuli, particularly those related to immune challenges.
The dicentracin gene is constitutively expressed in various immune-related cells and mucosal tissues, positioning it as a readily available component of the innate immune system. Using in situ hybridization, dicentracin gene expression has been observed in a high percentage of leukocytes. nih.gov
Table 1: Basal Expression of Dicentracin in Leukocyte Populations
| Cell Type | Location | Percentage of Expressing Cells |
| Leukocytes | Peripheral Blood | 68-71% |
| Leukocytes | Kidney | 68-71% |
| Leukocytes | Peritoneal Cavity | 68-71% |
| Granulocytes | Peripheral Blood, Head Kidney | High Expression |
| Monocytes | Peripheral Blood, Head Kidney | High Expression |
| Macrophages | Peritoneal Cavity | High Expression |
| Thrombocytes | Not specified | No Expression |
| Lymphocytes | Not specified | No Expression |
Data sourced from research on sea bass leukocytes. nih.gov
Beyond specialized immune cells, real-time PCR has quantified dicentracin mRNA copy numbers in other tissues, demonstrating a broad but variable basal expression profile. researchgate.net
Table 2: Basal Dicentracin mRNA Expression in Various Tissues of D. labrax
| Tissue | mRNA Copy Number (per 100 ng total RNA) |
| Gills | ~1,000,000 |
| Skin | ~400,000 |
| Eyes | ~200,000 |
| Stomach | ~1,250,000 |
| Gut | ~1,500,000 |
Values are approximate, based on control group data from studies on acute stress. researchgate.net
The expression of the dicentracin gene is significantly upregulated in response to immunological challenges, demonstrating its role as an inducible defense molecule. nih.gov Dietary supplementation with Bio-Mos®, a product derived from the cell wall of the yeast Saccharomyces cerevisiae, has been shown to act as an effective immunostimulant, leading to a marked increase in dicentracin mRNA levels in the head kidney of sea bass. nih.gov
Table 3: Dicentracin mRNA Expression in Head Kidney in Response to Dietary Bio-Mos®
| Dietary Group | Feeding Duration | Relative mRNA Copy Number Change | Statistical Significance |
| Control | 30 Days | Baseline | - |
| Bio-Mos® (3‰) | 30 Days | Significant Increase | p < 0.05 |
| Bio-Mos® (5‰) | 30 Days | Significant Increase | p < 0.05 |
| Control | 60 Days | Baseline | - |
| Bio-Mos® (3‰) | 60 Days | Significantly higher than control | p < 0.05 |
| Bio-Mos® (5‰) | 60 Days | No significant increase over 30-day value | - |
This table summarizes findings on the impact of an immunomodulating diet on dicentracin gene expression. nih.gov
After 30 days of feeding, diets supplemented with Bio-Mos® at concentrations of 3‰ and 5‰ both significantly increased the dicentracin mRNA copy number. nih.gov Interestingly, the 3‰ supplementation resulted in a significantly higher mRNA copy number than the 5‰ group. nih.gov While extending the feeding period to 60 days did not further increase transcript levels compared to the 30-day measurements, the expression in the 3‰ group remained significantly elevated compared to the control group. nih.govresearchgate.net
Furthermore, exposure to physical stressors, such as confinement and crowding, also modulates dicentracin gene expression. An acute stress event lasting four hours was shown to significantly increase dicentracin mRNA levels in the gills, skin, and gut of sea bass. researchgate.net
Transcriptional Response to Immunological Stimuli
Microbial Challenge Induction
The expression of the this compound is significantly upregulated in response to pathogenic challenges, forming a crucial component of the innate immune response in European sea bass. Both bacterial and viral infections have been demonstrated to induce the transcription of the dicentracin gene.
Infection with the bacterium Vibrio anguillarum has been shown to be a potent inducer of dicentracin mRNA. A time-course experiment involving juvenile sea bass intraperitoneally injected with a sub-lethal dose of V. anguillarum revealed a significant upregulation of dicentracin expression, primarily in the head kidney, occurring between 1.5 and 3 hours post-infection.
Similarly, viral pathogens, such as the Nodavirus (NNV), the causative agent of viral nervous necrosis, modulate the expression of dicentracin. In vivo studies have demonstrated that NNV infection regulates both the mRNA and protein levels of dicentracin in European sea bass, highlighting its role in the antiviral defense mechanism of the fish.
Table 1: Induction of this compound Expression by Microbial Challenge
| Microbial Agent | Fish Species | Tissue/Organ | Observed Effect |
|---|---|---|---|
| Vibrio anguillarum | European sea bass (Dicentrarchus labrax) | Head Kidney | Significant upregulation of mRNA at 1.5-3 hours post-infection |
| Nodavirus (NNV) | European sea bass (Dicentrarchus labrax) | Not specified in detail | Regulation of mRNA and protein levels |
Exogenous Factor Modulation of Expression
The transcription of the this compound gene can also be influenced by external environmental and dietary factors. These modulators can enhance the baseline expression of the peptide, potentially priming the fish for a more robust immune response.
Dietary supplementation with Bio-Mos®, a product derived from the cell wall of the yeast Saccharomyces cerevisiae, has been found to be an effective inducer of dicentracin gene expression. Studies on European sea bass have shown that feeding with diets containing Bio-Mos® significantly increases the mRNA copy number of dicentracin in the head kidney. The level of induction is dependent on both the concentration of Bio-Mos® in the diet and the duration of the feeding period.
In addition to dietary components, physical stressors can also modulate dicentracin expression. Acute crowding and confinement stress have been observed to cause an increase in the expression levels of the dicentracin gene in the gills and skin of European sea bass. This suggests a role for dicentracin not only in pathogen defense but also as part of a broader physiological stress response, reinforcing the integrity of mucosal barriers.
Table 2: Modulation of this compound Expression by Exogenous Factors
| Exogenous Factor | Fish Species | Tissue/Organ | Observed Effect |
|---|---|---|---|
| Dietary Bio-Mos® | European sea bass (Dicentrarchus labrax) | Head Kidney | Significant increase in mRNA copy number |
| Acute Crowding/Confinement Stress | European sea bass (Dicentrarchus labrax) | Gills, Skin | Increased mRNA expression levels |
Regulatory Elements and Promoters
The regulation of this compound gene expression is fundamentally controlled by its genomic architecture, including promoter regions and associated regulatory elements that bind transcription factors. Dicentracin belongs to the piscidin family of antimicrobial peptides. In the European sea bass, piscidin genes, including likely the one encoding dicentracin, typically exhibit a conserved genomic structure.
Research on the piscidin repertoire in Dicentrarchus labrax has revealed that these genes generally consist of four exons and three introns. This structural organization is a common feature for piscidin genes across many teleost fish. The first exon is composed of the 5' untranslated region (UTR). The signal peptide is encoded by the second exon, while the mature peptide is encoded across exons 2, 3, and 4. The prodomain is located in the fourth exon, which is followed by the 3' UTR. All identified exon-intron boundaries conform to the canonical GT/AG splice junctions.
While this general genomic organization provides a framework for understanding dicentracin gene expression, specific details regarding the promoter sequence, the location and identity of crucial cis-regulatory elements (such as enhancers and silencers), and the transcription factors that bind to these elements to initiate or suppress transcription of the this compound gene have not been fully elucidated in the currently available scientific literature. Further research is required to characterize these specific regulatory mechanisms to gain a complete understanding of how dicentracin expression is controlled at the molecular level.
Biosynthesis and Post Translational Processing of Dicentracin Precursor
Precursor Protein Architecture and Domain Organization
The Dicentracin precursor is a polypeptide chain that is structurally organized into distinct functional domains. nih.gov Research based on a 483-bp cDNA isolated from the head kidney leukocytes of the sea bass (Dicentrarchus labrax) has revealed the architecture of this precursor. nih.gov The entire precursor protein consists of 79 amino acids and is composed of three primary domains: an N-terminal signal peptide, the mature Dicentracin peptide sequence, and a C-terminal propeptide domain. nih.gov
| Domain | Length (Amino Acids) | Position | Primary Function |
| Signal Peptide | 22 | N-terminus | Directs the precursor to the secretory pathway |
| Mature Dicentracin | 22 | Central | The final, active antimicrobial peptide |
| Propeptide | 35 | C-terminus | Assists in folding and prevents premature activity |
This table summarizes the domain organization of the 79-amino acid this compound as deduced from its cDNA sequence. nih.gov
The N-terminal 22-amino acid sequence of the this compound functions as a signal peptide. nih.gov This domain acts as a molecular "zip code" that directs the newly synthesized precursor protein to the cell's secretory pathway, a critical step for proteins intended to be released from the cell. nih.govfrontiersin.org Once the precursor is correctly localized at the membrane, the signal peptide is removed by proteolytic cleavage. youtube.comresearchgate.net This cleavage event is executed by enzymes known as signal peptidases, which recognize specific amino acid sequences at the junction between the signal peptide and the rest of the protein, ensuring precise removal. researchgate.netnih.gov The removal of the signal peptide is essential for the subsequent processing and folding of the protein. youtube.com
Following the mature peptide sequence is a 35-amino acid C-terminal extension that constitutes the propeptide domain. nih.gov Propeptide domains in hormone and peptide precursors serve several important functions. They can play a crucial role in ensuring the correct folding of the mature peptide and can help stabilize the precursor molecule. nih.gov Furthermore, these domains often prevent the mature peptide from exhibiting biological activity prematurely within the host cell. nih.gov The propeptide region can also contain recognition sites for the specific proteases that are responsible for the final maturation steps. nih.gov
The final step in producing the active Dicentracin peptide is the proteolytic cleavage and removal of the C-terminal propeptide domain. nih.govmdpi.com This maturation process involves highly specific proteolytic enzymes that recognize and cut at precise sites flanking the mature peptide sequence. nih.gov The generation of the mature N-terminus is accomplished by the cleavage of the signal peptide, while the generation of the C-terminus requires the cleavage of the propeptide. This series of proteolytic events is a fundamental regulatory mechanism used by cells to control the production and release of bioactive peptides from larger, inactive precursors. nih.govnih.gov
Enzymology of Precursor Maturation
The conversion of the this compound into its active form is dependent on the coordinated action of specific enzymes. While the exact enzymes involved in Dicentracin processing have not been fully characterized, the process is understood to follow established pathways for antimicrobial peptide maturation.
The maturation of the this compound requires at least two distinct proteolytic steps, likely carried out by different classes of enzymes.
Signal Peptidases : The initial removal of the N-terminal signal peptide is catalyzed by signal peptidases, a family of proteases located within the membrane that are responsible for cleaving signal sequences from exported proteins. frontiersin.orgresearchgate.net
Proprotein Convertases : The cleavage of the C-terminal propeptide domain is often handled by proprotein convertases (PCs). nih.gov These enzymes are serine proteases that recognize and cleave at specific basic amino acid residues, a common feature in the propeptide regions of many peptide precursors. nih.govmdpi.com
Other proteases, such as aminopeptidases, may also be involved in trimming the peptide to its final, active form. nih.gov
| Enzyme Family | Probable Role in Dicentracin Maturation | General Function |
| Signal Peptidases | Cleavage of the 22-amino acid signal peptide | Removal of N-terminal signal sequences from secreted proteins researchgate.net |
| Proprotein Convertases | Cleavage of the 35-amino acid propeptide domain | Maturation of propeptides and prohormones by cleaving at specific basic residues nih.gov |
| Aminopeptidases | Potential N-terminal trimming of the mature peptide | Removal of amino acids from the N-terminus of a protein or peptide nih.gov |
This table outlines the likely families of enzymes involved in the proteolytic processing of the this compound based on known mechanisms of peptide maturation.
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, which can significantly impact its structure, stability, and function. nih.govcreative-proteomics.com In many antimicrobial peptides, PTMs are crucial for their activity and stability. nih.gov Common modifications include C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. This modification can enhance the peptide's stability against degradation by proteases. nih.gov While specific PTMs for Dicentracin have not been detailed in available research, the study of similar peptides suggests that such modifications could be present and play a role in its biological function. nih.govnih.gov The analysis of PTMs typically requires advanced techniques like mass spectrometry to identify the modifications and locate their precise position on the peptide. creative-proteomics.comyoutube.com
Biological Function and Role of Dicentracin Precursor in Organismal Systems
Contribution to Innate Immune Defense Pathways
The dicentracin precursor is integral to the innate immune defenses of fish, representing an evolutionarily conserved mechanism for immediate protection against invading microbes. nih.govmdpi.com As a member of the piscidin family of AMPs, its gene is expressed in various tissues, with particularly high levels in mucosal surfaces such as the gills and skin, which are the primary physiological barriers against waterborne pathogens. researchgate.net This strategic localization allows for a rapid response at the initial sites of potential infection. researchgate.net
Gene expression of the this compound is significantly upregulated in response to pathogenic encounters and external immune stimulants. nih.govresearchgate.net For instance, studies have shown that administering immunostimulants, such as oligosaccharides derived from yeast cell walls (Bio-Mos®), in the diet of European sea bass leads to a significant increase in the transcript levels of dicentracin in the head kidney, a key immune organ in fish. researchgate.net This demonstrates that the production of dicentracin can be modulated to enhance the non-specific immune system. researchgate.net Furthermore, acute stress has been observed to increase the mRNA copy number of dicentracin in the gills, suggesting a dual role in both immune defense and stress response regulation. researchgate.net The peptide is expressed in immune cells like macrophages, granulocytes, and monocytes, underscoring its role as an effector molecule in cellular innate immunity. researchgate.net
| Factor Influencing this compound Expression | Model Organism | Tissue/Organ | Observed Effect | Reference |
| Dietary Immunostimulant (Bio-Mos®) | European sea bass (D. labrax) | Head Kidney | Significantly increased mRNA copy number | researchgate.net |
| Acute Confinement/Crowding Stress | European sea bass (D. labrax) | Gills, Epidermis | Increased mRNA levels | researchgate.net |
| Pathogen Challenge (General) | Teleost Fish | Various Immune Tissues | Upregulation of gene expression | nih.gov |
| Nodavirus (NNV) Infection | European sea bass (D. labrax) | Brain, Head-Kidney | Regulation of mRNA and protein levels | researchgate.net |
Functional Research on Cleaved Dicentracin Activity
Following synthesis as a prepropeptide, the this compound is processed to release the mature, biologically active dicentracin peptide. nih.gov Research has focused on the functions of this cleaved peptide, revealing potent antimicrobial and immunomodulatory activities.
Mature dicentracin exhibits broad-spectrum antimicrobial activity against a variety of fish and human pathogens, including bacteria, viruses, fungi, and parasites. nih.govresearchgate.net Its primary mechanism of action involves the disruption of microbial cell membranes. mdpi.comnih.gov As a cationic and amphipathic peptide, dicentracin interacts electrostatically with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. mdpi.comfrontiersin.org
Several models describe the membrane-disrupting action of AMPs like dicentracin:
Pore Formation: The peptide monomers insert into the lipid bilayer, aggregating to form transmembrane pores or channels (e.g., barrel-stave or toroidal-pore models). researchgate.netnih.gov This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death. nih.gov
Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer that disrupts the bilayer structure, leading to micellization and membrane dissolution. nih.gov
Agglutination: Dicentracin can bind to bacterial cell wall components, inducing agglutination (clumping) of the pathogens, which facilitates their clearance by the host's immune cells through phagocytosis. mdpi.com
Beyond direct membrane lysis, some AMPs can translocate across the cell membrane and interfere with vital intracellular processes, such as inhibiting the synthesis of nucleic acids and proteins. mdpi.comnih.gov
In addition to its direct microbicidal properties, cleaved dicentracin functions as an immunomodulatory molecule, capable of orchestrating the host's immune response. nih.govdntb.gov.ua This dual functionality is a hallmark of many host defense peptides. mdpi.com
Studies have shown that synthetic dicentracin peptides can modulate the inflammatory response during viral infections. In European sea bass infected with Nervous Necrosis Virus (NNV), preventive application of dicentracin peptide was found to abrogate the NNV-induced inflammatory response and prevent the disturbance of leukocyte distribution in the brain. This suggests that dicentracin's antiviral effect in vivo may be primarily due to its immunomodulatory role rather than direct viral lysis. Research on a dicentracin-like peptide also demonstrated its ability to induce higher levels of key immune signaling molecules (cytokines) such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α), as well as reactive oxygen species (ROS) in macrophages, which are critical for killing intracellular pathogens like Leishmania major. researchgate.net These findings indicate that dicentracin can enhance the cellular immune response, linking the innate and adaptive immune systems. nih.gov
| Immunomodulatory Effect | Pathogen/Model System | Key Finding | Reference |
| Anti-inflammatory action | Nodavirus (NNV) infection in D. labrax | Abrogated NNV-provoked inflammation and leucocyte disturbance in the brain. | |
| Cytokine Induction | Leishmania major-infected macrophages | Induced higher levels of IL-12 and TNF-α. | researchgate.net |
| Reactive Oxygen Species (ROS) Production | Leishmania major-infected macrophages | Increased ROS production, enhancing pathogen killing. | researchgate.net |
| Immune Cell Recruitment | General AMP function | AMPs can recruit effector immune cells to the site of infection. | nih.gov |
In Vivo Studies of this compound Function in Model Organisms
In vivo studies using model organisms, primarily the European sea bass, have been crucial in elucidating the physiological relevance of the this compound. These studies confirm that the expression of the dicentracin gene is a dynamic process, responsive to both internal and external stimuli, and essential for immunocompetence. mdpi.comnih.gov
Feeding trials with European sea bass have demonstrated a direct link between diet, dicentracin expression, and immune readiness. Supplementing fish feed with the immunostimulant Bio-Mos® for 30 days resulted in a statistically significant increase in the dicentracin mRNA copy number in the head kidney. researchgate.net This enhancement of a key innate immune component supports the role of dietary modulators in promoting disease resistance in aquaculture settings. researchgate.net
The role of dicentracin has also been extensively studied in the context of viral pathogenesis. In vivo infection of European sea bass with NNV was shown to modulate both the mRNA and protein levels of dicentracin in the brain and head-kidney. researchgate.net While an expression plasmid encoding dicentracin triggered an inflammatory response, it did not prevent mortalities from NNV infection. researchgate.net However, treatment with the synthetic dicentracin peptide significantly increased survival rates. nih.gov This highlights that the peptide's immunomodulatory properties, such as reducing the pro-inflammatory response orchestrated by NNV, are critical for its protective effects in vivo. nih.gov These studies collectively underscore the precursor's role as a reservoir for a potent effector molecule that is vital for the organism's integrated defense strategy. mdpi.comnih.gov
Advanced Research Methodologies for Dicentracin Precursor Studies
Methodologies for Isolation and Purification of Precursor Forms
The initial step in studying the dicentracin precursor protein involves its isolation and purification from complex biological mixtures, such as tissue homogenates or leukocyte extracts. This process leverages the distinct physicochemical properties of the peptide, including its size, charge, and affinity for specific molecules. nih.gov
Chromatography is a fundamental biophysical technique that separates components of a mixture for purification and analysis. nih.gov Various chromatographic methods are employed to purify the this compound based on characteristics like size, charge, and surface hydrophobicity. nih.gov
High-Performance Liquid Chromatography (HPLC): This is a highly versatile method for peptide purification. Reverse-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. The this compound, with its unique amino acid sequence, will interact differently with the hydrophobic stationary phase compared to other proteins, allowing for its effective separation.
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net surface charge. The choice of an anion or cation exchange column depends on the isoelectric point (pI) of the this compound and the pH of the buffer. Proteins with a charge opposite to that of the column matrix will bind, while others flow through. The bound precursor can then be eluted by changing the pH or increasing the salt concentration. nih.gov
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. nih.gov A column packed with porous beads is used; larger molecules are excluded from the pores and elute first, while smaller molecules like the this compound enter the pores, resulting in a longer retention time and later elution.
Affinity Chromatography: This highly specific method involves using a ligand that binds exclusively to the protein of interest. nih.gov For the this compound, this could involve immobilizing an antibody specific to a region of the precursor on the column matrix. When a cell extract is passed through the column, only the precursor binds to the antibody and is retained, while all other proteins are washed away. nih.gov
| Technique | Principle of Separation | Application to this compound |
|---|---|---|
| Reverse-Phase HPLC (RP-HPLC) | Separates based on differences in hydrophobicity. | Effective for high-resolution purification from other peptides and proteins. |
| Ion-Exchange Chromatography (IEC) | Separates based on net surface charge at a specific pH. nih.gov | Useful for isolating the cationic precursor from neutral or anionic proteins. |
| Size-Exclusion Chromatography (SEC) | Separates based on molecular size and shape. nih.gov | Used to separate the precursor from larger or smaller proteins in the sample. |
| Affinity Chromatography | Highly specific binding interaction between the target molecule and a ligand. nih.gov | Offers the highest degree of purification by using antibodies specific to the precursor. |
In conjunction with chromatography, electrophoresis and filtration are used for purification and analysis.
Polyacrylamide Gel Electrophoresis (PAGE): Sodium dodecyl sulfate-PAGE (SDS-PAGE) is a widely used technique to separate proteins based on their molecular weight. It can be used analytically to assess the purity of a sample during the purification process or preparatively to isolate the protein band corresponding to the this compound's size. researchgate.net
Ultrafiltration: This method uses semi-permeable membranes with defined molecular weight cut-offs (MWCO) to separate molecules based on size. It is a valuable technique for concentrating protein samples and for removing smaller or larger contaminants from the fraction containing the this compound.
| Technique | Principle | Application to this compound Studies |
|---|---|---|
| SDS-PAGE | Separates proteins primarily by mass. | To assess purity and estimate the molecular weight of the isolated precursor. researchgate.net |
| Preparative Electrophoresis | Extraction of purified protein fractions directly from the gel. researchgate.net | To obtain a purified sample of the precursor for subsequent analysis. researchgate.net |
| Ultrafiltration | Separation based on molecular size using a semi-permeable membrane. | To concentrate samples and separate the precursor from molecules of different sizes. |
Proteomic and Peptidomic Analysis for Identification and Characterization
Once purified, proteomic and peptidomic techniques are essential for confirming the identity of the this compound and characterizing its structure. These approaches primarily rely on mass spectrometry (MS).
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI), coupled with a time-of-flight (TOF) analyzer, can accurately determine the molecular mass of the intact precursor.
Tandem Mass Spectrometry (MS/MS): For definitive identification, the isolated precursor is enzymatically digested into smaller peptide fragments. These fragments are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). The fragmentation pattern provides sequence information (de novo sequencing) or can be matched against a protein database containing the known this compound sequence for confirmation. This method is also crucial for identifying any post-translational modifications.
Quantitative Gene Expression Analysis (RT-PCR, qPCR)
To understand the regulation of dicentracin production, researchers quantify the expression of the gene encoding its precursor. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the standard method for this purpose. nih.gov This technique is highly sensitive and allows for the comparison of mRNA expression levels across different tissues or under various experimental conditions. nih.gov
The RT-qPCR workflow involves several key steps:
RNA Isolation: Total RNA is extracted from the cells or tissues of interest, such as sea bass head kidney leukocytes. nih.govnih.gov
Reverse Transcription (RT): The isolated mRNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase. This cDNA serves as the template for the subsequent PCR step. nih.govyoutube.com
Quantitative PCR (qPCR): The cDNA is amplified using primers specific to the this compound gene. The amplification process is monitored in real-time using a fluorescent dye (like SYBR Green) or a sequence-specific fluorescent probe. youtube.com The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA in the sample. researchgate.net
By comparing the Ct values of the target gene to a reference (housekeeping) gene, the relative expression of the this compound mRNA can be accurately determined. researchgate.net
In Situ Hybridization Techniques for Localization Studies
While qPCR quantifies gene expression, in situ hybridization (ISH) provides spatial information, revealing which specific cells or tissues are producing the this compound. youtube.com This technique localizes specific mRNA sequences within a section of tissue. nih.govnih.gov
The process involves:
Tissue Preparation: Sea bass tissues are fixed and sectioned to preserve their morphology and the integrity of the mRNA.
Probe Hybridization: A labeled probe, which is a single-stranded DNA or RNA molecule complementary to the this compound mRNA sequence, is applied to the tissue section. The probe binds (hybridizes) specifically to its target mRNA. youtube.com
Signal Detection: The probe is labeled with a reporter molecule, such as a radioisotope, a fluorescent dye (as in FISH - Fluorescence In Situ Hybridization), or an enzyme that can generate a colored precipitate. youtube.com This allows for the visualization of the mRNA's location within the tissue using microscopy.
Studies using in situ hybridization have successfully demonstrated that the this compound gene is expressed in a high percentage of leukocytes from peripheral blood, the kidney, and the peritoneal cavity of the sea bass. nih.gov Specifically, mRNA has been observed in most granulocytes, monocytes, and macrophages, but not in lymphocytes or thrombocytes. nih.gov
Biotechnological and Synthetic Biology Research on Dicentracin Precursor
Recombinant Production Strategies for Precursor and Mature Peptide
Recombinant DNA technology is a cornerstone for the production of AMPs, as it offers a more sustainable and cost-effective alternative to chemical synthesis. nih.gov The general strategy involves expressing the gene for the dicentracin precursor in a suitable host organism. Expressing the inactive precursor is often preferred as the mature, active peptide can be toxic or lethal to the production host. The precursor can then be purified and enzymatically cleaved in vitro to yield the mature, active dicentracin peptide.
The choice of a heterologous expression system is critical for successful recombinant peptide production. Both bacterial and yeast systems are widely used, each offering distinct advantages.
Bacterial Systems: Escherichia coli is the most common prokaryotic host due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. nih.gov However, challenges in E. coli can include the formation of insoluble inclusion bodies and degradation of the expressed peptide by host proteases. The production of complex peptides that require post-translational modifications, such as disulfide bonds, can also be problematic in the reducing environment of the E. coli cytoplasm. nih.gov
Yeast Systems: Eukaryotic hosts like the methylotrophic yeast Pichia pastoris have become a standard tool for recombinant protein production. nih.govyoutube.com P. pastoris is particularly advantageous for its ability to perform post-translational modifications, such as proper protein folding and disulfide bond formation, and for its capacity to secrete the recombinant protein into the culture medium, which simplifies purification. nih.govresearchgate.net For many complex proteins, P. pastoris has been shown to be superior to E. coli, offering significantly higher yields of soluble and correctly folded protein. nih.gov
Table 1: Comparison of Heterologous Expression Systems for AMP Precursor Production
| Feature | Bacterial System (E. coli) | Yeast System (Pichia pastoris) |
|---|---|---|
| Growth Rate | Very rapid (doubling time ~20-30 min) | Rapid (doubling time ~80-90 min) |
| Production Cost | Generally lower | Moderate |
| Post-Translational Modifications | Limited; no glycosylation | Capable of glycosylation, disulfide bonds |
| Protein Folding | Risk of inclusion bodies | Generally good, secretes folded proteins |
| Secretion | Typically intracellular | Efficient secretion into medium |
| Key Advantage | High yields, ease of use | Production of complex, folded proteins |
| Common Vector | pET series | pPIC9K, pPICZα |
Further optimization can be achieved by fine-tuning fermentation conditions. This includes adjusting parameters like temperature, pH, and the concentration of the inducer (e.g., methanol (B129727) for the AOX1 promoter in P. pastoris). youtube.com For instance, studies have shown that optimizing the growth medium and fermentation process can increase AMP yields from milligrams to grams per batch, significantly reducing production costs. nih.gov
Metabolic Engineering Approaches for Precursor Availability
Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired substance. nih.gov This approach can be applied to enhance the availability of the amino acid building blocks required for the synthesis of the this compound. By analyzing the metabolic pathways of the host organism, researchers can identify and overcome potential bottlenecks in the supply of specific amino acids that are abundant in the dicentracin sequence.
Key strategies in metabolic engineering include:
Pathway Construction: Introducing heterologous genes to create new metabolic pathways or enhance existing ones to boost the production of limiting precursors. mdpi.com
Redirection of Metabolic Flux: Deleting genes for competing metabolic pathways to channel more carbon flux towards the synthesis of essential amino acids. lbl.gov
Optimization of Gene Expression: Using synthetic biology tools, such as libraries of synthetic promoters and ribosome binding sites, to finely tune the expression levels of key enzymes in a biosynthetic pathway. mdpi.com
Rational Design and Synthesis of this compound Analogues for Research
Rational design uses the known structure and function of a peptide to create new analogues with improved or altered properties. researchgate.net By making specific amino acid substitutions in the dicentracin sequence, researchers can design analogues to investigate its mechanism of action, improve its stability, or enhance its antimicrobial potency.
Table 2: Example of SAR Data for Hypothetical Dicentracin Analogues
| Peptide | Sequence Modification | Net Charge | Hydrophobicity | MIC vs. E. coli (µM) |
|---|---|---|---|---|
| Dicentracin (WT) | (Wild Type) | +5 | 0.52 | 4 |
| Analog 1 | Leucine to Alanine | +5 | 0.45 | 16 |
| Analog 2 | Glycine to Tryptophan | +5 | 0.65 | 2 |
| Analog 3 | Arginine to Lysine | +5 | 0.51 | 4 |
| Analog 4 | Arginine to Glutamine | +4 | 0.48 | 32 |
MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.
Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. nih.gov This method typically uses proteases, such as subtilisin or trypsin, in reverse to form peptide bonds rather than break them. nih.govfrontiersin.org The process can be either kinetically controlled, using an activated acyl donor, or equilibrium-controlled. qyaobio.comfrontiersin.org
CEPS is particularly useful for ligating (joining) chemically synthesized peptide fragments to create a larger final product. researchgate.net This approach avoids the harsh chemicals and laborious protection/deprotection steps of traditional chemical synthesis and can be more efficient for producing long or complex peptides. qyaobio.com For the this compound, CEPS could be used to synthesize specific domains or intermediates, which can then be assembled into the full-length precursor or used to create novel analogues with non-natural amino acids.
Future Research Directions and Open Questions
Comprehensive Mapping of Dicentracin Precursor Interactomes
A pivotal area for future investigation is the comprehensive mapping of the this compound's interactome. The interactome refers to the complete set of molecular interactions a particular protein engages in within a cell. Understanding these interactions is crucial for elucidating the precursor's functions beyond being a mere antecedent to the mature peptide. Currently, there is a dearth of information regarding the specific proteins, lipids, or other molecules that the this compound interacts with.
Future research should aim to identify and characterize these interacting partners. This could be achieved through a combination of in-vitro and in-vivo techniques.
Potential Interacting Partners and Research Methodologies
| Potential Interacting Partner | Hypothesized Function of Interaction | Suggested Research Methodology |
|---|---|---|
| Chaperone Proteins | Assisting in the correct folding and transport of the precursor | Co-immunoprecipitation followed by mass spectrometry (Co-IP/MS) |
| Processing Enzymes (Proteases) | Cleavage of the precursor to release the mature dicentracin | Yeast two-hybrid screening, Affinity purification-mass spectrometry |
| Intracellular Trafficking Proteins | Guiding the precursor to the correct subcellular compartments | Proximity-dependent biotin (B1667282) identification (BioID) |
| Immune Receptor Proteins | Modulating immune signaling pathways | Surface plasmon resonance (SPR), Microscale thermophoresis (MST) |
The identification of these interactors will provide invaluable insights into the precursor's lifecycle, from its synthesis to its ultimate fate.
Elucidation of Regulatory Networks Governing Precursor Expression
The expression of the this compound is known to be upregulated in response to certain stimuli, such as viral infections with nodavirus and exposure to immunostimulants like Bio-Mos®. csic.esnih.gov However, the intricate regulatory networks that govern its gene expression remain largely uncharacterized. A thorough understanding of these networks is essential for devising strategies to enhance the innate immune response in aquaculture.
Future research should focus on identifying the key transcription factors, signaling pathways, and epigenetic modifications that control the expression of the this compound gene.
Key Research Questions and Approaches
| Research Question | Proposed Experimental Approach |
|---|---|
| What transcription factors bind to the promoter region of the this compound gene? | Chromatin immunoprecipitation sequencing (ChIP-seq), Electrophoretic mobility shift assay (EMSA) |
| Which signaling pathways are activated to induce precursor expression? | Use of specific pathway inhibitors, RNA sequencing (RNA-seq) of stimulated immune cells |
A comprehensive understanding of these regulatory networks could pave the way for the development of targeted interventions to boost dicentracin production and, consequently, the disease resistance of European sea bass.
Advanced Structural Dynamics Studies of Precursor Processing
The conversion of the this compound into the mature, active dicentracin peptide is a critical step in its biological function. This process involves the proteolytic cleavage of the 22-amino acid signal peptide and the 35-amino acid C-terminal extension. nih.govnih.gov While the basic structure of the precursor is known, the dynamic structural changes that occur during its processing are yet to be elucidated.
Advanced structural biology techniques could provide unprecedented insights into the conformational dynamics of the precursor and the mechanism of its processing.
Unanswered Questions Regarding Precursor Processing
What are the specific proteases responsible for cleaving the signal peptide and the C-terminal extension?
What are the conformational changes that the precursor undergoes upon interaction with these proteases?
Does the C-terminal prodomain have a specific function, such as inhibiting the activity of the mature peptide until it is cleaved?
Techniques such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy could be employed to visualize the precursor-protease complexes and map the structural transitions.
Integrative 'Omics' Approaches for this compound Research
To gain a systems-level understanding of the this compound's role in the immune response, it is crucial to move beyond single-gene or single-protein studies. Integrative 'omics' approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform for this purpose. frontiersin.orgfrontiersin.orgnih.gov
Potential 'Omics' Studies and Their Expected Outcomes
| 'Omics' Approach | Potential Application to this compound Research | Expected Insights |
|---|---|---|
| Transcriptomics (RNA-seq) | Comparing the global gene expression profiles of immune cells with high vs. low levels of this compound expression. | Identification of co-regulated genes and pathways associated with precursor expression. |
| Proteomics (Mass Spectrometry) | Identifying changes in the proteome of cells upon overexpression or knockdown of the this compound. | Revealing the downstream effects of the precursor on cellular processes. |
| Metabolomics (NMR, Mass Spectrometry) | Analyzing the metabolic profiles of cells and tissues in response to varying levels of the precursor. | Understanding the metabolic reprogramming associated with the precursor's function. |
By integrating these large-scale datasets, researchers can construct comprehensive models of the molecular networks in which the this compound operates, leading to a more profound understanding of its multifaceted roles in fish health and disease.
Q & A
What methodological approaches are recommended for identifying research gaps in Dicentracin precursor studies?
Begin with a systematic literature review focusing on peer-reviewed journals and databases (e.g., PubMed, Scopus) to catalog existing findings on this compound’s structure, biosynthesis, and bioactivity. Use keyword combinations like “this compound AND biosynthesis” or “this compound AND structural characterization.” Analyze discrepancies in reported data (e.g., conflicting NMR spectra or bioactivity results) to pinpoint unresolved questions. Prioritize gaps related to mechanistic pathways or understudied functional domains .
How should researchers design experiments to characterize this compound’s structural properties?
Adopt a multi-technique validation approach:
- Primary structure : Use tandem mass spectrometry (MS/MS) and Edman degradation for peptide sequencing.
- Post-translational modifications : Employ LC-MS with collision-induced dissociation (CID) or electron-transfer dissociation (ETD).
- 3D conformation : Combine circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) under physiological pH/temperature conditions.
Include negative controls (e.g., enzymatically digested samples) to confirm specificity. Document protocols using NIH preclinical guidelines to ensure reproducibility .
How can contradictory data on this compound’s bioactivity be resolved?
Conduct a meta-analysis of published bioassays to identify variables influencing results, such as:
- Experimental models : Compare outcomes across cell lines (e.g., HEK293 vs. HeLa) or in vivo systems.
- Dosage ranges : Test dose-dependent effects using standardized units (e.g., nM vs. µg/mL).
- Assay conditions : Control for pH, temperature, and cofactors (e.g., metal ions).
Use statistical tools (ANOVA, Tukey’s HSD) to quantify variability and determine if contradictions arise from methodological differences or intrinsic compound properties .
What strategies are effective for elucidating this compound’s biosynthetic pathway?
Apply multi-omics integration:
- Transcriptomics : Identify candidate genes via RNA-seq of producer organisms under stress conditions.
- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to track precursor processing enzymes.
- Metabolomics : Map intermediate metabolites via LC-HRMS.
Validate hypotheses through gene knockout/knockdown experiments and monitor precursor production via HPLC .
How can researchers optimize purification protocols for this compound?
Test orthogonal chromatography methods:
- Ion-exchange : Vary buffer pH/salt gradients to separate isoforms.
- Size-exclusion : Assess aggregation states under non-denaturing conditions.
- Affinity tags : Evaluate His-tag or GST-tag efficiency while ensuring tags do not interfere with bioactivity.
Quantify purity using SDS-PAGE densitometry and bioactivity assays post-purification. Include step-by-step reproducibility checks, as per NIH preclinical reporting standards .
What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?
Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. For complex datasets (e.g., time-dependent effects), apply mixed-effects models or Bayesian hierarchical modeling. Validate assumptions via residual analysis and bootstrap confidence intervals. Open-source tools like R/Bioconductor or Python’s SciPy are recommended for transparency .
How should researchers address variability in this compound’s stability during storage?
Design stability studies testing:
- Temperature : Compare −80°C, −20°C, and 4°C over 1–6 months.
- Lyophilization : Assess reconstitution efficiency with/without cryoprotectants (e.g., trehalose).
- Buffer composition : Screen phosphate, Tris, and HEPES buffers at varying ionic strengths.
Quantify degradation products via HPLC-UV and correlate with bioactivity loss using regression analysis .
What in silico tools are recommended for predicting this compound’s interactions with target receptors?
Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations (GROMACS, AMBER) to model binding kinetics. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with databases like STRING or KEGG to identify potential off-target effects .
How can cross-disciplinary approaches enhance mechanistic studies of this compound?
Integrate structural biology (cryo-EM for large complexes), systems biology (Boolean network modeling of signaling pathways), and chemical biology (photoaffinity labeling for target identification). Collaborate with bioinformaticians to mine multi-omics datasets for novel associations. Publish methodologies in detail to facilitate replication .
What ethical and procedural considerations apply to preclinical studies involving this compound?
Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for in vivo models. For cell-based studies, document sourcing (ATCC authentication) and passage numbers. Include power analyses to justify sample sizes and reduce unnecessary animal use. Disclose conflicts of interest and raw data via repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
